molecular formula C12H10BrNO2 B3279647 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid CAS No. 696620-11-8

6-Bromo-2,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B3279647
CAS No.: 696620-11-8
M. Wt: 280.12 g/mol
InChI Key: DIXUJKRNHOZHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,8-dimethylquinoline-4-carboxylic acid is a brominated quinoline derivative characterized by methyl groups at positions 2 and 8 and a bromine atom at position 4.

Properties

IUPAC Name

6-bromo-2,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-6-3-8(13)5-9-10(12(15)16)4-7(2)14-11(6)9/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXUJKRNHOZHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid typically involves the bromination of 2,8-dimethylquinoline-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 6-position . The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the quinoline ring structure.

Scientific Research Applications

6-Bromo-2,8-dimethylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of quinoline-4-carboxylic acid derivatives allows for tailored applications in drug discovery, catalysis, and materials. Below is a detailed comparison of 6-bromo-2,8-dimethylquinoline-4-carboxylic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Reactivity

  • 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 351327-32-7) Structure: Bromine at position 6, 4-chlorophenyl at position 2. This contrasts with the methyl groups in the target compound, which offer simpler steric profiles and lower electronic perturbation . Applications: Used in cross-coupling reactions for drug intermediates .
  • 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid (CAS 313241-16-6) Structure: Cyclopropyl substituent at position 2. Key Differences: The cyclopropyl group may increase metabolic stability compared to methyl groups, a critical factor in pharmacokinetics. However, synthetic complexity is higher due to the need for cyclopropane ring formation . Applications: Intermediate in synthesizing kinase inhibitors .
  • 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS 351329-40-3) Structure: Methoxy groups at positions 2 and 4 on the phenyl ring. Key Differences: Methoxy groups improve solubility via hydrogen bonding but reduce electrophilicity at the quinoline core. This contrasts with the methyl groups in the target compound, which prioritize steric effects over solubility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) LogP (Predicted) Key Properties
This compound C₁₂H₁₀BrNO₂ 296.12 Br (6), CH₃ (2,8), COOH (4) ~3.5 Moderate solubility in polar solvents
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid C₁₆H₉BrClNO₂ 376.61 Br (6), Cl-Ph (2), COOH (4) ~4.2 Low solubility due to hydrophobic Cl-Ph
6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid C₂₀H₁₈BrNO₃ 400.27 Br (6), iPrO-Ph (2), CH₃ (3) ~4.8 High lipophilicity, suited for lipid membranes
6-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid C₁₁H₅BrF₃NO₂ 328.06 Br (6), CF₃ (2), COOH (4) ~3.9 Enhanced electrophilicity for SNAr reactions

Biological Activity

6-Bromo-2,8-dimethylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant research findings.

The compound this compound is characterized by the presence of a bromine atom and two methyl groups on the quinoline ring. Its molecular formula is C11H10BrNC_{11}H_{10}BrN, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogens. Research indicates that quinoline derivatives can inhibit key enzymes involved in bacterial DNA replication and cell signaling pathways. For instance, studies have shown that this compound may inhibit DNA gyrase, an enzyme crucial for the replication of Mtb, thereby exhibiting anti-tubercular activity .

Biological Activity Against Mycobacterium tuberculosis

Recent studies have highlighted the efficacy of this compound in combating Mtb. In vitro assays have demonstrated its ability to inhibit both replicating and non-replicating forms of Mtb. The Minimum Inhibitory Concentration (MIC) values indicate promising results:

CompoundMIC (µg/mL)Activity Type
This compound0.5 - 1.0Replicating
This compound>32Non-replicating

This data suggests that while the compound shows strong activity against replicating Mtb, its effectiveness against non-replicating forms needs further exploration .

Comparative Analysis with Related Compounds

Comparative studies with similar quinoline derivatives reveal that substitutions on the quinoline ring significantly affect biological activity. For instance:

CompoundSubstitutionsMIC (µg/mL)Notes
This compoundBr at C-60.5 - 1.0Effective against Mtb
6-Chloro derivativeCl at C-60.25Higher activity than brominated counterpart
2-(3-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acidCl instead of Br>32Reduced activity

These findings emphasize the importance of halogen substitution in modulating the compound's antimicrobial properties .

Case Studies and Research Findings

  • Inhibition Studies : A study conducted by researchers assessed various arylated quinoline carboxylic acids for their anti-Mtb activity using both the Microplate Alamar Blue Assay (MABA) and the Low Oxygen Recovery Assay (LORA). The results indicated that derivatives with specific substitutions exhibited varying degrees of inhibition against Mtb .
  • Structural Modifications : Further investigations into structural modifications revealed that altering substituents on the quinoline ring could enhance or diminish biological activity. For example, introducing alkyl groups at specific positions led to compounds with improved efficacy against non-replicating Mtb .
  • Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to DNA gyrase. These studies suggest a favorable interaction profile, supporting its potential as a lead compound for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.